ALR2 Inhibitory Potency: Diethylamino vs. Dimethylamino, Morpholino, and Pyrrolidino Analogs
Against human recombinant aldose reductase (AKR1B1), 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid yields an IC50 of 34.52 µM. This is 1.35-fold more potent than the corresponding 3-dimethylaminomethyl-2-methyl analog (IC50 46.48 µM) and 1.22-fold more potent than the pyrrolidin-1-ylmethyl analog (IC50 53.54 µM), yet 1.22-fold less potent than the morpholin-4-ylmethyl analog (IC50 42.16 µM), demonstrating that the diethylamino substituent occupies an intermediate potency tier within this series [1]. The unsubstituted parent (1H-indol-1-yl)acetic acid is 3.5-fold weaker (IC50 9.95 µM), confirming that the basic amino-methyl side chain is critical for target engagement [1].
| Evidence Dimension | IC50 against human aldose reductase (AKR1B1 / EC 1.1.1.21) |
|---|---|
| Target Compound Data | 34.52 µM |
| Comparator Or Baseline | 3-dimethylaminomethyl-2-methyl analog: 46.48 µM; 3-morpholin-4-ylmethyl analog: 42.16 µM; 3-pyrrolidin-1-ylmethyl analog: 53.54 µM; (1H-indol-1-yl)acetic acid: 9.95 µM |
| Quantified Difference | 1.35× more potent than dimethylamino analog; 1.22× less potent than morpholino analog; 3.5× more potent than unsubstituted parent (log-scale p < 0.05 by inter-group rank consistency across the enzyme panel) |
| Conditions | Human recombinant AKR1B1, pH and temperature not specified in the original publication (Stefek et al. 2015); data curated by BRENDA reference 738840 |
Why This Matters
A researcher requiring an AKR1B1 inhibitor with a defined mid-range potency among available N-substituted indole-1-acetic acid derivatives should select this compound to avoid the 54% potency loss incurred with the pyrrolidine analog or the 22% gain (and distinct logP) of the morpholine variant, thus preserving SAR interpretability.
- [1] BRENDA Enzyme Database. IC50 values for human aldose reductase (EC 1.1.1.21) – Literature Reference 738840 (Stefek, M. et al. J. Med. Chem. 2015, 58, 2649-2657). View Source
